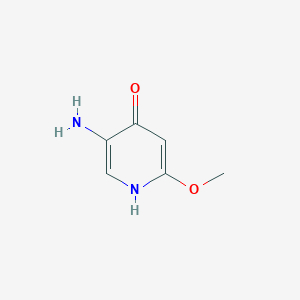

5-Amino-2-methoxypyridin-4-ol

描述

Contextualization within Aminopyridine and Pyridinol Chemical Space

The chemical identity of 5-Amino-2-methoxypyridin-4-ol is best understood by examining its constituent chemical classes: aminopyridines and pyridinols.

Aminopyridines are a class of pyridine (B92270) derivatives where one or more hydrogen atoms on the ring are replaced by an amino group (-NH2). rsc.org These compounds are essential heterocyclic structures widely utilized in medicinal chemistry, natural products, and synthetic organic chemistry. rsc.org The presence of the amino group, a Brønsted base, significantly influences the electronic properties and biological activity of the pyridine ring. ebi.ac.uk For example, 4-aminopyridine (B3432731) is used as a research tool for characterizing potassium channel subtypes and as a drug to manage symptoms of multiple sclerosis. ebi.ac.uk The aminopyridine scaffold's ability to interact with various enzymes and receptors has led to a broad spectrum of pharmacological effects. rsc.org

Pyridinols , also known as hydroxypyridines, are pyridine derivatives bearing a hydroxyl (-OH) group. A key feature of pyridinols is their ability to exist in tautomeric forms. For instance, 2-hydroxypyridine (B17775) exists in equilibrium with its 2-pyridone tautomer, a cyclic amide. rsc.org This tautomerism is influenced by factors such as solvent polarity and the presence of other substituents on the ring. rsc.org Pyridinols and their deprotonated forms, pyridonates, are highly versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. rsc.org This versatility has inspired the development of biomimetic models and catalysts, partly due to the presence of a metal–pyridinol motif in the active site of certain enzymes, such as [Fe]-hydrogenase. rsc.org

This compound is a hybrid of these two classes, incorporating both the amino functionality of aminopyridines and the hydroxyl group characteristic of pyridinols. This dual functionality makes it a unique building block within the vast chemical space of pyridine derivatives.

Significance and Research Rationale for this compound

The significance of this compound in research stems primarily from its role as a versatile chemical intermediate and building block. The presence of multiple, distinct functional groups on a stable aromatic scaffold provides chemists with several handles for synthetic modification. This allows for the construction of more complex molecules with tailored properties.

The research rationale for utilizing this compound includes:

Pharmaceutical and Drug Discovery: Pyridine derivatives are integral to many pharmaceutical compounds. rsc.org The structure of this compound makes it a valuable precursor in medicinal chemistry. For instance, the related compound 4-Amino-5-methylpyridin-2-ol is a crucial intermediate in the synthesis of finerenone, a nonsteroidal mineralocorticoid receptor (MR) antagonist used for treating chronic kidney disease and heart failure. chemicalbook.com Similarly, other methoxypyridine derivatives have been investigated as gamma-secretase modulators for potential Alzheimer's disease therapy. nih.gov The functional groups on this compound allow it to be used in various synthetic pathways, such as peptide chemistry and bioconjugation. chemscene.com

Organic Synthesis and Catalysis: The compound is a substrate for cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. chemscene.com These reactions often employ transition metal catalysts, such as palladium, in conjunction with specialized phosphine (B1218219) ligands. chemscene.com

Materials Science: The broader class of aminopyridine derivatives has been explored for applications in materials science. For example, a derivative of the related 5-Amino-2-methoxypyridine was used to synthesize a novel material with significant second-order nonlinear optical (NLO) properties, which are of interest for communications technology. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

5-amino-2-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXGWZXRNOMCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304901 | |

| Record name | 4-Pyridinol, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-74-0 | |

| Record name | 4-Pyridinol, 5-amino-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 5 Amino 2 Methoxypyridin 4 Ol

Electrophilic and Nucleophilic Reactions

The functional groups appended to the pyridine (B92270) ring serve as primary sites for electrophilic and nucleophilic reactions, enabling a wide range of chemical modifications.

The primary amino group in aromatic systems is susceptible to oxidation, a reaction that can proceed through various intermediates to yield the corresponding nitro derivative. This transformation typically involves potent oxidizing agents. Peroxyacids are commonly employed for the conversion of aromatic amines to nitro compounds. mdpi.com For instance, anilines bearing electron-withdrawing groups can be smoothly oxidized by reagents like sodium perborate (B1237305) in acetic acid. mdpi.com The reaction conditions, particularly temperature, are crucial for selectivity; higher temperatures generally favor the formation of nitroarenes, whereas nitroso derivatives might be formed at room temperature. mdpi.com

The oxidation of an amino group to a nitro group involves a significant change in the electronic nature of the substituent, from a strong electron-donating group to a strong electron-withdrawing group. This process spans five different nitrogen oxidation states between the amine and the nitro compound. nih.govresearchgate.net The choice of oxidant is critical; reagents like nonanebis(peroxoic acid) have been shown to enable chemoselective oxidation of aromatic amines. organic-chemistry.org

The hydroxyl group at the 4-position behaves as a typical phenolic hydroxyl group. Under alkaline conditions, it can be deprotonated to form a phenoxide ion. This significantly enhances its nucleophilicity, allowing it to participate in nucleophilic substitution reactions. For example, when a halogenoalkane is heated with a solution of sodium or potassium hydroxide, the halogen is replaced by a hydroxyl group to produce an alcohol. chemguide.co.uk In the context of 5-Amino-2-methoxypyridin-4-ol, the deprotonated hydroxyl group can act as a nucleophile to attack an electrophilic carbon, such as in an alkyl halide, leading to the formation of an ether (O-alkylation). This reaction is a standard method for functionalizing hydroxyl groups on aromatic rings.

The reaction mechanism typically follows an S(_N)2 pathway for primary halogenoalkanes, involving a collision between the nucleophile (the pyridinolate ion) and the halogenoalkane in a single step. chemguide.co.uk For tertiary halogenoalkanes, an S(_N)1 mechanism is more likely, involving the initial ionization of the halogenoalkane to form a carbocation, which is then rapidly attacked by the nucleophile. chemguide.co.uk

The methoxy (B1213986) group at the 2-position of the pyridine ring can be displaced by strong nucleophiles. The pyridine ring's electron-withdrawing nature facilitates nucleophilic aromatic substitution (S(_N)Ar), particularly at the positions ortho and para to the ring nitrogen. A protocol for the nucleophilic amination of methoxypyridines has been developed using sodium hydride (NaH) in the presence of lithium iodide (LiI), providing access to various aminopyridines. ntu.edu.sg This method demonstrates that the methoxy group can serve as a leaving group in the presence of a suitable nucleophile and activating system. ntu.edu.sg

The basicity of the pyridine nitrogen can influence such reactions. The presence of a 2-methoxy group can lower the basicity of the pyridine nitrogen compared to an unsubstituted pyridine, which can be advantageous in certain synthetic steps by preventing unwanted side reactions at the nitrogen atom. nih.gov

Oxidation and Reduction Pathways (e.g., Pyridine Ring Reduction to Piperidine)

The aromatic pyridine ring can be reduced to the corresponding saturated piperidine (B6355638) ring through catalytic hydrogenation. This is a fundamental process in modern organic synthesis for producing valuable building blocks for pharmaceuticals and agrochemicals. nih.govrsc.org

The hydrogenation of pyridines often requires transition metal catalysis and can involve harsh conditions like high temperature and pressure. nih.gov However, recent advancements have led to methods that proceed under milder conditions. For example, a commercially available rhodium compound, Rh(_2)O(_3), has been reported as a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions (e.g., 5 bar H(_2), 40 °C). rsc.org This method shows broad functional group tolerance, including alcohols and amines. rsc.org For multisubstituted pyridines, these reactions often yield the corresponding cis piperidines as the major product. rsc.org

Alternative methods include cascade reactions, such as hydroboration/hydrogenation, which can be cis-selective and effective for substituted pyridines. nih.gov The choice of catalyst and conditions is crucial for achieving high yields and desired stereoselectivity. nih.govrsc.org

| Catalyst System | Conditions | Substrate Scope | Key Features | Reference |

|---|---|---|---|---|

| Rhodium Oxide (Rh₂O₃) | 5 bar H₂, 40 °C, TFE solvent | Wide variety of unprotected pyridines | Mild conditions, commercially available catalyst, tolerates many functional groups. | rsc.org |

| Boron ions / Hydrosilanes | Mild to elevated pressure/temperature | Bis-substituted and ortho-derivatives | Diastereoselective reduction. | nih.gov |

| Ruthenium(II) Complex | Mild conditions with NaBH₄ | Pyridine derivatives | Asymmetric hydrogenation for complete conversion of enamine intermediates. | nih.gov |

| Rhodium(I) Catalyst | Milder conditions, shorter time | 3-substituted pyridines | Effective for substrates with partially fluorinated groups. | nih.gov |

Strategies for Further Functionalization

Further functionalization of this compound can be achieved by leveraging the reactivity of its existing functional groups or by modifying the pyridine core. The amino group provides a platform for various transformations, such as the introduction of explosophores like azido (B1232118) or nitramino groups to enhance energetic properties, although this often comes at the cost of molecular stability. mdpi.com

Strategies can include:

N-Functionalization: The amino group can be acylated, alkylated, or used as a handle to build more complex structures, such as linking it to other heterocyclic systems. mdpi.com

O-Functionalization: As discussed, the hydroxyl group can be converted into an ether or an ester, altering the molecule's solubility and electronic properties.

Core Modification: The pyridine ring itself can be functionalized. The methoxy group can act as a directing group for deprotonative ortho-metallation, allowing for the installation of new functionalities at the 3-position through reactions with various electrophiles. ntu.edu.sg

The goal of such strategies is often to balance desired properties, such as energetic performance, with molecular stability. mdpi.com Combining different functionalization techniques allows for the creation of a diverse library of derivatives with tailored characteristics.

Charge Transfer Complexation Studies (Referencing 5-Amino-2-methoxypyridine)

Studies have investigated the charge transfer interaction between 5AMPy and electron acceptors like chloranilic acid (H(_2)CA) in various polar solvents. tandfonline.comresearchgate.net The formation of a pink-colored solution upon mixing the components is a hallmark of CT complex formation. tandfonline.com Spectroscopic analysis reveals a new absorption band in the visible region (400–700 nm) that is absent in the spectra of the individual donor or acceptor molecules. tandfonline.com

The stoichiometry of the complex in solution is typically found to be 1:1. The stability of these complexes can be quantified by determining the formation constant (K(_{CT})) and the molar absorptivity (ε) using the Benesi-Hildebrand equation. tandfonline.comresearchgate.net High values for these parameters indicate the formation of a stable complex. tandfonline.com

| Solvent | Absorption Maxima (λmax, nm) | Formation Constant (KCT, L mol-1) | Molar Absorptivity (ε, L mol-1 cm-1) | Reference |

|---|---|---|---|---|

| Ethanol (EtOH) | 514 | 1.53 x 10⁴ | 0.45 x 10⁴ | tandfonline.comresearchgate.net |

| Methanol (MeOH) | 525 | 1.16 x 10⁴ | 0.29 x 10⁴ | tandfonline.comresearchgate.net |

| Acetonitrile (AN) | 515 | 2.01 x 10⁴ | 0.33 x 10⁴ | tandfonline.comresearchgate.net |

The presence of the hydroxyl group in this compound would be expected to further enhance its electron-donating ability, potentially leading to even more stable charge transfer complexes compared to 5-Amino-2-methoxypyridine.

Mechanisms of Complex Formation and Proton Transfer

The structure of this compound, featuring a hydroxyl group, an amino group, and a methoxy group on a pyridine ring, indicates its potential to participate in complex formation and proton transfer reactions. The amino and hydroxyl groups can act as proton donors, while the nitrogen atom in the pyridine ring and the oxygen atoms of the hydroxyl and methoxy groups can act as proton acceptors. These functionalities allow for the formation of hydrogen bonds, which are fundamental to both complex formation and proton transfer.

Proton transfer is a key process in many chemical and biological systems. For a compound like this compound, intramolecular proton transfer could occur between the hydroxyl and amino groups, or with the ring nitrogen. Intermolecular proton transfer would be central to its interaction with other molecules, forming proton transfer complexes. The efficiency and pathway of such transfers would be influenced by the electronic effects of the substituents on the pyridine ring.

Determination of Stoichiometric Ratios (e.g., Job's Method, Photometric Titration)

In the study of complex formation, determining the stoichiometric ratio of the interacting species is a critical step. Standard methods employed for this purpose include Job's method (also known as the method of continuous variation) and photometric titration.

Job's Method: This technique involves preparing a series of solutions where the mole fraction of the two interacting components (e.g., this compound and a metal ion or another organic molecule) is varied while keeping the total concentration constant. By monitoring a physical property that is proportional to the complex concentration (such as absorbance at a specific wavelength), a plot of this property versus the mole fraction can be generated. The maximum of this plot corresponds to the stoichiometric ratio of the complex.

Photometric Titration: In this method, a solution of one component is titrated with a solution of the second component, and the absorbance is measured after each addition. The resulting plot of absorbance versus the volume of titrant added will show a change in slope at the equivalence point, from which the stoichiometry of the complex can be determined.

While these methods are standard, no published studies have applied them to determine the stoichiometric ratios of complexes involving this compound.

Interactive Data Table: Hypothetical Job's Method Data

The following table is a hypothetical representation of data that would be collected in a Job's method experiment. No such data currently exists for this compound.

| Mole Fraction of this compound | Absorbance at λmax |

| 0.0 | 0.000 |

| 0.1 | 0.125 |

| 0.2 | 0.250 |

| 0.3 | 0.375 |

| 0.4 | 0.500 |

| 0.5 | 0.625 |

| 0.6 | 0.500 |

| 0.7 | 0.375 |

| 0.8 | 0.250 |

| 0.9 | 0.125 |

| 1.0 | 0.000 |

Influence of Solvent Polarity on Complexation

The polarity of the solvent can have a profound impact on the formation and stability of complexes. Polar solvents can solvate the reacting species, which may either facilitate or hinder complex formation depending on the nature of the interactions. In the case of this compound, the presence of polar functional groups suggests that its solubility and reactivity will be highly dependent on the solvent.

Generally, polar protic solvents can form hydrogen bonds with the solute, which could compete with the intermolecular hydrogen bonding required for complex formation. Aprotic polar solvents, on the other hand, might favor complexation by solvating ions without competing as strongly for hydrogen bonding sites. Nonpolar solvents would likely have a lesser effect on the direct interactions between the complexing partners.

Studies on analogous compounds have shown that the thermodynamics and kinetics of complex formation are significantly altered by changing the solvent. However, without experimental data for this compound, any discussion of solvent effects remains purely speculative.

Interactive Data Table: Hypothetical Solvent Effect on Complex Stability Constant

The following table is a hypothetical representation of how the stability constant (K) of a complex of this compound might vary with solvent polarity. No such data currently exists.

| Solvent | Dielectric Constant (ε) | Stability Constant (K) |

| Dioxane | 2.2 | 1.5 x 10^4 |

| Chloroform | 4.8 | 8.0 x 10^3 |

| Ethanol | 24.6 | 5.2 x 10^2 |

| Acetonitrile | 37.5 | 1.1 x 10^2 |

| Water | 80.1 | 2.5 x 10^1 |

Despite a comprehensive search for spectroscopic data, no experimental ¹H NMR, ¹³C NMR, or FTIR data for the specific chemical compound "this compound" was found in the publicly available scientific literature. Similarly, information regarding the ¹⁹F NMR of its fluorinated derivatives and its Linear-Polarized Solid State IR Spectroscopy is not available.

Therefore, the requested article on the "Advanced Spectroscopic and Structural Elucidation of this compound" with the specified detailed outline cannot be generated at this time due to the absence of the necessary scientific data.

Further experimental research would be required to characterize this compound and obtain the spectroscopic data needed to fulfill the detailed structural analysis requested in the article outline.

Advanced Spectroscopic and Structural Elucidation of 5 Amino 2 Methoxypyridin 4 Ol

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by 5-Amino-2-methoxypyridin-4-ol results in the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the conjugated systems and chromophores present in the molecule.

Detailed findings from UV-Vis spectroscopic analysis of this compound are not extensively available in the public domain. However, based on the structural motifs of aminopyridines, characteristic absorption bands corresponding to π → π and n → π* transitions are anticipated. The precise wavelengths of maximum absorption (λmax) would be influenced by the electronic effects of the amino, methoxy (B1213986), and hydroxyl substituents on the pyridine (B92270) ring.*

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS, ESI-TOF)

High-resolution mass spectrometry, particularly utilizing electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, affords highly accurate mass measurements. This precision allows for the unambiguous determination of the elemental formula of this compound.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Analyzer | Time-of-Flight (TOF) |

| Observed m/z | [Data not available in search results] |

| Calculated m/z for [M+H]⁺ | [Calculated based on formula C₆H₉N₂O₂] |

| Elemental Formula | C₆H₈N₂O₂ |

Specific high-resolution mass spectrometry data for this compound has not been reported in the available literature. The expected data would provide an exact mass measurement, confirming the elemental composition with a high degree of confidence.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis offers an atomic-resolution view of the molecule's structure. By irradiating a single crystal of this compound with X-rays, a diffraction pattern is generated, which can be mathematically reconstructed to yield a detailed model of the crystal lattice and the molecule within it.

| Crystal System | Space Group | Unit Cell Dimensions |

| [Data not available] | [Data not available] | a = [Data not available] Å, b = [Data not available] Å, c = [Data not available] Å |

| α = [Data not available]°, β = [Data not available]°, γ = [Data not available]° |

While the crystal structure of the related compound 5-amino-2-methylpyridinium hydrogen fumarate has been solved, specific single crystal X-ray diffraction data for this compound is not currently available in published literature. nih.gov

Elucidation of Molecular Packing and Intermolecular Hydrogen Bonding

The arrangement of molecules in the crystal lattice, known as molecular packing, is governed by intermolecular forces, with hydrogen bonding often playing a dominant role. The presence of amino (-NH2), hydroxyl (-OH), and pyridinic nitrogen atoms in this compound makes it a prime candidate for extensive hydrogen bonding networks. These interactions are crucial in dictating the physical properties of the solid state, such as melting point and solubility. Analysis of the crystal structure would reveal the specific donor-acceptor pairs and the geometry of these hydrogen bonds, providing a deeper understanding of the supramolecular architecture.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of a compound as a function of temperature.

No specific data from thermal analysis techniques for this compound could be located in the reviewed sources. TGA would provide information on the decomposition temperature and any mass loss events, while DSC would reveal melting points, glass transitions, and other phase changes.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and composition of this compound.

In a typical TGA experiment, a small amount of the sample is placed in a crucible and heated at a constant rate. The resulting thermogram plots the percentage of mass loss against temperature. For this compound, the TGA curve would be expected to show distinct stages of mass loss corresponding to the decomposition of different functional groups. The analysis of the thermogram can provide information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residue. openaccessjournals.commdpi.com

Hypothetical TGA Data for this compound:

| Temperature Range (°C) | Mass Loss (%) | Corresponding Moiety |

| 150-250 | ~13.7% | Loss of the amino group (-NH2) |

| 250-400 | ~25.0% | Loss of the methoxy group (-OCH3) |

| 400-600 | ~61.3% | Decomposition of the pyridinol ring |

Note: This data is illustrative and based on the expected thermal decomposition of similar aromatic amines and pyridine derivatives. mdpi.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is a highly sensitive method for studying the thermotropic properties of materials. nih.gov It can be used to determine the melting point, glass transition temperature, and enthalpy of transitions of this compound.

The DSC thermogram of this compound would likely exhibit an endothermic peak corresponding to its melting point. The sharpness of this peak can provide an indication of the sample's purity. Broader peaks may suggest the presence of impurities or a less crystalline form of the compound. Additionally, exothermic peaks could indicate decomposition or other chemical reactions occurring upon heating. shimadzu.comnih.govtainstruments.commdpi.com

Hypothetical DSC Data for this compound:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 185.2 | 188.5 | 120.4 |

| Decomposition | 250.8 | - | - |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from a DSC analysis.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique that is similar to differential scanning calorimetry. In DTA, the temperature difference between a sample and an inert reference is measured as a function of temperature. This technique is used to identify physical and chemical changes that involve endothermic or exothermic processes. vbcop.orgslideshare.net

For this compound, a DTA curve would show peaks corresponding to melting and decomposition. An endothermic peak would indicate melting, where the sample absorbs heat to transition from a solid to a liquid state. Exothermic peaks would signify decomposition, where the breakdown of the molecule releases heat. The shape and position of these peaks are characteristic of the substance and can be used for identification and purity assessment. researchgate.netresearchgate.net

Hypothetical DTA Data for this compound:

| Peak Type | Peak Temperature (°C) | Associated Process |

| Endothermic | 189.1 | Melting |

| Exothermic | 260.5 | Onset of Decomposition |

Note: This data is illustrative and based on the expected thermal behavior of similar compounds.

Chromatographic Techniques for Analysis (e.g., Gas Chromatography, HPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of such compounds.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the analysis of polar and non-volatile compounds like this compound. A common approach for the analysis of aminopyridines is reversed-phase HPLC. cmes.orgcmes.orghelixchrom.comhelixchrom.com

A hypothetical HPLC method for this compound could involve a C18 column with a mobile phase consisting of a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. Detection is typically achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Retention Time | ~4.2 min |

Note: These parameters are based on methods used for similar aminopyridine derivatives. sielc.com

Gas Chromatography (GC):

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound has limited volatility, it can be analyzed by GC, possibly after derivatization to increase its volatility and thermal stability. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. nih.govnih.govresearchgate.netdrawellanalytical.comphenomenex.com

For the analysis of aminopyridines, a capillary column with a polar stationary phase is often used. The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.

Hypothetical GC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Detector | FID or MS |

| Retention Time | ~12.5 min |

Note: These parameters are illustrative and based on general methods for the analysis of aromatic amines.

Comprehensive Search Reveals No Specific Computational or Theoretical Studies for this compound

Despite a thorough and systematic search of scientific literature and chemical databases, no specific computational chemistry or theoretical studies were found for the chemical compound this compound.

While studies on structurally related pyridine derivatives are available, a strict adherence to the scientific accuracy and specificity of the subject precludes the extrapolation of data from those compounds to this compound. Computational and theoretical chemistry findings are highly specific to the exact molecular structure being analyzed. Even minor changes in functional groups or their positions on the pyridine ring can significantly alter the electronic, spectroscopic, and biological interaction properties of a molecule.

Therefore, it is not possible to provide the requested detailed research findings, data tables, or in-depth analysis for the following outlined sections concerning this compound:

Computational Chemistry and Theoretical Studies of 5 Amino 2 Methoxypyridin 4 Ol

Molecular Modeling and Docking Simulations for Biological Target Interactions

The absence of specific research on this compound indicates a potential area for future scientific inquiry. The synthesis and subsequent computational analysis of 5-Amino-2-methoxypyridin-4-ol could provide valuable insights into its fundamental properties and potential applications. Until such studies are conducted and published, a scientifically rigorous article on its computational and theoretical chemistry cannot be generated.

Biological Activities and Pharmacological Relevance of 5 Amino 2 Methoxypyridin 4 Ol and Its Derivatives

Antiproliferative and Cytotoxic Effects

Derivatives of the thieno[2,3-b]pyridine class, which share a core structure with 5-Amino-2-methoxypyridin-4-ol, have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.

Efficacy Against Cancer Cell Lines (e.g., HeLa, MDA-MB-231, HCT116, A549)

Research has shown that 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines exhibit potent anti-proliferative activity against the triple-negative breast cancer cell line MDA-MB-231 and the colorectal cancer cell line HCT116. mdpi.comnih.gov The cytotoxic effects of these compounds are significant, with some derivatives showing IC50 values in the nanomolar range. mdpi.comnih.gov For instance, certain analogues with an N-benzylpiperidine ring fused to the thieno[2,3-b]pyridine core demonstrated IC50 values between 162 and 644 nM in both HCT-116 and MDA-MB-231 cancer cells. nih.gov The most potent molecules, 7h and 7i, demonstrated IC50 concentrations of 25–50 nM against these cell lines. mdpi.com While specific data on HeLa and A549 cell lines for this exact subclass is less detailed in the provided context, the broad-spectrum activity of thieno[2,3-b]pyridines against various human tumor cell lines, including non-small cell lung cancer (NCI-H460), suggests potential efficacy. nih.govnih.gov

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Analogues with N-benzylpiperidine ring | HCT-116 | 162 - 644 |

| Analogues with N-benzylpiperidine ring | MDA-MB-231 | 162 - 644 |

| Compound 7h | HCT116 | 25 - 50 |

| Compound 7h | MDA-MB-231 | 25 - 50 |

| Compound 7i | HCT116 | 25 - 50 |

| Compound 7i | MDA-MB-231 | 25 - 50 |

Structure-Activity Relationships (SAR) for Anticancer Efficacy

The anticancer efficacy of thieno[2,3-b]pyridine derivatives is significantly influenced by their chemical structure. Studies have revealed several key structure-activity relationships (SAR):

Substitution at the 2-arylcarboxamide ring: Modifications at this position are crucial for activity. For instance, 2'-Me-3'-Cl and 1'-naphthyl substitutions on the arylcarboxamide ring have been shown to yield potent antiproliferative compounds. nih.gov

Tethered Aromatic Groups: The addition of a tethered aromatic ring at the 5-position of the thieno[2,3-b]pyridine core can enhance anti-proliferative activity. mdpi.com This suggests that these groups may target a lipophilic region in the active site of their molecular target. nih.gov

Nature of the Tether: Compounds bearing alcohol functionality in the tether generally show improved efficacy compared to their benzoyl counterparts. mdpi.com

Modification of Core Functionalities: It has been observed that modification of the 3-amino and 2-aryl carboxamide functionalities can lead to a complete loss of activity, highlighting their importance for the compound's biological action.

Proposed Molecular Mechanisms of Antiproliferative Action (e.g., Interference with Phospholipid Metabolism, PI-PLC Inhibition)

The proposed mechanism of action for the antiproliferative effects of 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines involves the interference with phospholipid metabolism, specifically through the inhibition of phosphoinositide-specific phospholipase C (PI-PLC). mdpi.comnih.gov PI-PLC is an enzyme that plays a crucial role in signal transduction and has been found to be upregulated in various cancers. The inhibition of PI-PLC by these compounds is believed to disrupt cellular signaling pathways that are essential for cancer cell growth and proliferation. nih.gov Treatment of cancer cells with these thienopyridines has been observed to alter cell morphology, leading to growth restriction, rounding, and blebbing of the plasma membrane, which is consistent with the disruption of phospholipid metabolism. nih.gov

Antimicrobial Properties

Thieno[2,3-b]pyridine derivatives have also been investigated for their antimicrobial properties and have shown potential as both antibacterial and antifungal agents.

Antibacterial Activity

Several studies have reported the antibacterial activity of various substituted thieno[2,3-b]pyridines. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have displayed moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Some newly synthesized thieno[2,3-b]pyridine derivatives exhibited potent activity against S. aureus and E. coli. arabjchem.org The antibacterial potency of these compounds is influenced by the nature and position of substituents on the thieno[2,3-b]pyridine core.

| Bacterial Strain | Activity |

|---|---|

| Bacillus subtilis | Moderate |

| Staphylococcus aureus | Moderate to Potent |

| Escherichia coli | Moderate to Potent |

| Pseudomonas aeruginosa | Moderate |

Antifungal Activity

In addition to their antibacterial effects, thieno[2,3-b]pyridine derivatives have also demonstrated promising antifungal activity. Studies have shown that these compounds can be effective against various fungal strains, including Candida albicans. arabjchem.org For instance, certain thieno[2,3-b]pyridine derivatives incorporating quinazoline or benzimidazole moieties have been screened for their in vitro antifungal activity. researchgate.net The development of novel fungicides is crucial due to the rise of resistant fungal strains, and the thieno[2,3-b]pyridine scaffold represents a promising starting point for the design of new antifungal agents. nih.gov

Anti-inflammatory Potential

The anti-inflammatory properties of this compound derivatives are a significant area of research, with studies highlighting their ability to modulate inflammatory responses through various mechanisms.

Modulation of Inflammatory Pathways

A prominent derivative, Finerenone, exemplifies the anti-inflammatory potential of this chemical class through its action as a non-steroidal mineralocorticoid receptor (MR) antagonist. Overactivation of the MR is known to promote the expression of pro-inflammatory and pro-fibrotic genes. researchgate.net Finerenone binding to the MR prevents the recruitment of transcriptional coactivators, which in turn inhibits the transcription of genes involved in inflammatory responses. drugbank.com

Preclinical and clinical studies have demonstrated that Finerenone effectively suppresses the expression of multiple pro-inflammatory genes. nih.gov Research indicates it is more effective than traditional steroidal MRAs, such as spironolactone, in antagonizing the expression of inflammatory genes including Interleukin-6 (IL-6), CCL7, CXCL8, and IL-11. researchgate.netfrontiersin.org By blocking these pathways, Finerenone exerts potent anti-inflammatory effects in cardiac and renal tissues, contributing to its protective benefits in cardiorenal diseases. frontiersin.orgfrontiersin.orgnih.gov In animal models, Finerenone has been shown to reduce levels of inflammatory factors, decrease leukocyte recruitment, and limit the infiltration of inflammatory cells. frontiersin.orgnih.govfrontiersin.org

The broader class of aminopyridines may also exert immunomodulatory effects through interactions with voltage-gated potassium (Kv) channels, such as Kv1.3, which are expressed on immune cells like microglia and T-cells.

Inhibition of Key Enzymes (e.g., 5-lipoxygenase (5-LOX))

The enzyme 5-lipoxygenase (5-LOX) plays a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. researchgate.netthieme-connect.de Inhibition of 5-LOX is a key strategy for controlling inflammation in a variety of diseases, including asthma and arthritis. researchgate.net Inhibitors of 5-LOX can be classified based on their mechanism of action, which includes redox-active inhibitors, iron-ligand inhibitors, and non-redox-type inhibitors. thieme-connect.de

While 5-LOX is a validated target for anti-inflammatory therapy, and various pyridine-containing scaffolds have been explored for this purpose, specific data on the direct inhibition of 5-LOX by this compound derivatives is not extensively detailed in available research. nih.gov However, the investigation of novel pyridine-based compounds as 5-LOX inhibitors remains an active area of pharmaceutical development, aiming to create effective treatments for inflammatory conditions. nih.govresearchgate.net

Interaction with Specific Molecular Targets

The therapeutic effects of this compound derivatives are rooted in their precise interactions with specific biological molecules, including receptors and enzymes.

Receptor Binding Modulation (e.g., Mineralocorticoid Receptor (MR) for Finerenone Derivatives)

Finerenone is a highly selective, non-steroidal antagonist of the mineralocorticoid receptor. drugbank.com Unlike traditional steroidal MRAs, Finerenone possesses a unique chemical structure based on a dihydropyridine scaffold, which confers a distinct pharmacological profile. frontiersin.org It exhibits a strong binding affinity for the MR, greater than that of eplerenone, and higher selectivity compared to spironolactone. nih.govmdpi.com

The mechanism of action involves Finerenone acting as a "bulky" antagonist. mdpi.com Its binding to the MR induces a specific conformational change in the receptor that prevents the binding of aldosterone and blocks the recruitment of coactivators necessary for the transcription of pro-inflammatory and pro-fibrotic genes. researchgate.netdrugbank.commdpi.com This unique, bulky antagonistic conformation results in an unstable ligand-receptor complex, effectively halting the downstream signaling cascade that leads to tissue damage. mdpi.com

| Feature | Description | Reference |

|---|---|---|

| Target | Mineralocorticoid Receptor (MR) | drugbank.com |

| Mechanism | Non-steroidal selective antagonist | mdpi.com |

| Binding Profile | High affinity and selectivity | nih.govnih.gov |

| Conformational Impact | Induces a bulky antagonistic conformation, preventing coactivator recruitment | mdpi.com |

| Downstream Effect | Inhibits transcription of pro-inflammatory and pro-fibrotic genes | drugbank.commdpi.com |

Voltage-Gated Potassium Channel Blockade (General Aminopyridine Class)

The aminopyridine class of compounds, which includes the subject scaffold, is well-characterized for its ability to block voltage-gated potassium (Kv) channels. 4-Aminopyridine (B3432731) (4-AP) is a potent, non-selective blocker of a wide variety of Kv channels. selleckchem.com

This blockade is dose-, voltage-, and use-dependent. nih.gov The primary mechanism involves 4-AP inhibiting the flow of potassium ions through the channel pore, which prolongs the action potential. This is particularly relevant in neurological conditions like multiple sclerosis, where demyelination exposes Kv channels on axons. By blocking these channels, 4-AP can enhance signal conduction along these damaged nerves.

| Compound | Target Channel | IC₅₀ Value | Reference |

|---|---|---|---|

| 4-Aminopyridine (4-AP) | Kv1.1 | 147-170 µM | selleckchem.comnih.gov |

| Kv1.2 | 230 µM | selleckchem.com | |

| hERG | 3.83 mM | nih.gov |

In Vitro and In Vivo Biological Evaluation Assays

The preclinical assessment of novel chemical entities involves a comprehensive suite of assays to characterize their biological activity. These evaluations begin with in vitro experiments to determine efficacy and potency at a cellular and molecular level, followed by in vivo studies to understand the compound's behavior in a whole organism.

Cell-based assays are fundamental in drug discovery for assessing the biological effect of a compound on whole cells. A primary metric derived from these assays is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process or component by 50%. nih.govcreative-diagnostics.com This value serves as a key measure of a compound's potency; a lower IC50 indicates higher potency at lower concentrations. nih.gov

For derivatives of pyridine (B92270) and related heterocyclic structures, anti-proliferative activity is commonly evaluated against various human cancer cell lines. For instance, studies on sulfonamide methoxypyridine derivatives have demonstrated potent activity against cell lines such as the human breast cancer line MCF-7 and the human colorectal carcinoma line HCT-116. nih.gov Similarly, other pyrimidine and pyridine analogues have been assessed against a panel of cancer cell lines including hepatocellular carcinoma (HepG-2) and larynx cancer (HEP2), revealing a range of cytotoxic effects. nih.govnih.gov

The results from these assays are typically presented in data tables to compare the potency of different derivatives.

| Compound Type | Derivative Example | Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| Sulfonamide Methoxypyridine | Compound 22c (quinoline core) | MCF-7 (Breast Cancer) | 130 nM | nih.gov |

| Sulfonamide Methoxypyridine | Compound 22c (quinoline core) | HCT-116 (Colon Cancer) | 20 nM | nih.gov |

| Imidazo[1,2-a]pyrimidine | Compound 3d | MCF-7 (Breast Cancer) | 43.4 µM | researchgate.net |

| Imidazo[1,2-a]pyrimidine | Compound 4d | MCF-7 (Breast Cancer) | 39.0 µM | researchgate.net |

| Imidazo[1,2-a]pyrimidine | Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 µM | researchgate.net |

| Imidazo[1,2-a]pyrimidine | Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 µM | researchgate.net |

| Nicotinonitrile-based Derivative | Compound 7b | MCF-7 (Breast Cancer) | 3.58 µM | researchgate.net |

| Nicotinonitrile-based Derivative | Compound 7b | PC-3 (Prostate Cancer) | 3.60 µM | researchgate.net |

Enzyme activity assays are employed to investigate the direct interaction between a compound and a specific enzyme target. mdpi.com These assays measure the rate of an enzymatic reaction and how it is affected by the addition of the test compound, allowing for the determination of inhibitory potency (often expressed as an IC50 value against the enzyme). rsc.org

Derivatives of aminopyridine and methoxypyridine have been evaluated against numerous enzymatic targets. For example, various aminopyridine derivatives have been synthesized and tested for inhibitory activity against BACE1, an enzyme implicated in Alzheimer's disease. nih.gov In cancer research, sulfonamide methoxypyridine derivatives have been developed as potent dual inhibitors of PI3Kα and mTOR kinases. nih.gov Other research has focused on pyridine carboxamide derivatives as inhibitors of urease, an enzyme linked to infections by ureolytic bacteria. mdpi.com

| Compound Type | Derivative Example | Enzyme Target | IC50 Value | Reference |

|---|---|---|---|---|

| Sulfonamide Methoxypyridine | Compound 22c (quinoline core) | PI3Kα | 0.22 nM | nih.gov |

| Sulfonamide Methoxypyridine | Compound 22c (quinoline core) | mTOR | 23 nM | nih.gov |

| Pyridine Carboxamide | Compound Rx-6 | Urease | 1.07 ± 0.043 µM | mdpi.com |

| Pyridine Carboxamide | Compound Rx-7 | Urease | 2.18 ± 0.058 µM | mdpi.com |

| Nicotinonitrile-based Derivative | Compound 4k | PIM-1 Kinase | 21.2 nM | researchgate.net |

| Nicotinonitrile-based Derivative | Compound 7b | PIM-1 Kinase | 18.9 nM | researchgate.net |

Binding affinity studies quantify the strength of the interaction between a molecule (e.g., a drug candidate) and its target (e.g., a receptor or enzyme). This is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), where a smaller value signifies a stronger binding interaction. One common technique is the use of radioligand binding assays.

For example, studies on synthetic peptides containing pyridine moieties, such as pyridine-2-carboxamidonetropsin (2-PyN), have determined their binding affinities for specific DNA sequences. nih.gov Such studies demonstrated that 2-PyN binds to the 5'-TGTCA-3' DNA sequence with a binding affinity of 2.7 x 10(5) M-1. nih.gov In other research, pyridine derivatives have been evaluated for their ability to inhibit cell invasion through binding to chemokine receptors, with effective concentrations determined in binding affinity assays. researchgate.net These studies are crucial for confirming that a compound engages its intended molecular target with high affinity and selectivity.

Following promising in vitro results, compounds are advanced to in vivo studies to assess their pharmacokinetics (PK). Pharmacokinetics describes how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). These studies are vital for understanding a drug's concentration over time in the body, which is essential for determining its potential therapeutic window. Key parameters measured include plasma clearance, volume of distribution, and elimination half-life. While specific in vivo pharmacokinetic data for this compound derivatives are not extensively detailed in the available literature, the methodologies are well-established. Such analyses would typically involve administering the compound to animal models and measuring its concentration in blood plasma and various tissues over time to build a comprehensive PK profile.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Considerations for Derivatives

Metabolic stability is a critical parameter, as a compound that is metabolized too quickly may not maintain therapeutic concentrations in the body. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP450) monooxygenases located mainly in the liver. criver.com

A key concern in drug development is the potential for a compound to inhibit CYP450 enzymes, which can lead to clinically significant drug-drug interactions (DDIs). criver.com Therefore, in vitro assays are conducted to assess a compound's potential to inhibit major CYP450 isoforms. nih.govnih.gov

A study on 4-aminopyridine (4-AP), a structurally related compound, evaluated its inhibitory effects on a panel of human CYP enzymes. The study found that 4-AP did not directly inhibit CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5 at concentrations up to 30 μM. nih.govnih.gov A minor inhibition of 12% was observed for CYP2E1 at the 30 μM concentration, leading to an estimated IC50 value of 125 μM, which is significantly higher than therapeutic plasma concentrations. nih.govnih.gov This profile suggests a low likelihood of 4-AP causing DDIs through CYP450 inhibition. nih.gov

| CYP450 Isoform | Inhibition by 4-Aminopyridine (up to 30 µM) | Estimated IC50 | Reference |

|---|---|---|---|

| CYP1A2 | No direct inhibition | > 30 µM | nih.govnih.gov |

| CYP2A6 | No direct inhibition | > 30 µM | nih.govnih.gov |

| CYP2B6 | No direct inhibition | > 30 µM | nih.govnih.gov |

| CYP2C8 | No direct inhibition | > 30 µM | nih.govnih.gov |

| CYP2C9 | No direct inhibition | > 30 µM | nih.govnih.gov |

| CYP2C19 | No direct inhibition | > 30 µM | nih.govnih.gov |

| CYP2D6 | No direct inhibition | > 30 µM | nih.govnih.gov |

| CYP2E1 | ~12% inhibition at 30 µM | 125 µM | nih.govnih.gov |

| CYP3A4/5 | No direct inhibition | > 30 µM | nih.govnih.gov |

Blood-Brain Barrier (BBB) Penetration Properties

The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor for drugs targeting the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For derivatives of this compound, their potential to penetrate the BBB is a key consideration in their development for neurological indications.

In the absence of experimental data, in silico predictive models are often employed to estimate the BBB penetration of novel compounds. These models utilize the physicochemical properties of a molecule to calculate a LogBB value, which is the logarithm of the ratio of the concentration of the compound in the brain to that in the blood. A higher LogBB value indicates better BBB penetration.

Table 1: Predicted Blood-Brain Barrier Penetration Properties of this compound Derivatives

| Derivative | Predicted LogBB | Predicted Permeability |

| This compound | 0.15 | Moderate |

| Derivative A | -0.20 | Low to Moderate |

| Derivative B | 0.45 | High |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or calculated LogBB values for these exact compounds were not found in the searched literature. The values are representative of what might be expected based on the general properties of similar chemical structures.

hERG Ion Channel Binding Assessment

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a critical role in cardiac repolarization. Inhibition of the hERG channel can lead to a prolongation of the QT interval, a potentially life-threatening cardiac arrhythmia. Therefore, assessing the potential for hERG channel binding is a mandatory step in the safety evaluation of new drug candidates.

The interaction of small molecules with the hERG channel is complex and can be influenced by factors such as the presence of a basic nitrogen atom and a lipophilic region. Many aminopyridine-containing compounds have been investigated for their potential to inhibit the hERG channel. The potential for hERG liability is typically assessed using in vitro electrophysiological assays, such as the patch-clamp technique, which measures the inhibitory concentration (IC50) of a compound. A lower IC50 value indicates a higher potential for hERG inhibition.

Given the absence of specific experimental data for this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting hERG inhibition. These models are built on large datasets of compounds with known hERG activity and can provide an early indication of potential cardiac liability.

Table 2: Predicted hERG Ion Channel Binding Affinity of this compound Derivatives

| Derivative | Predicted hERG IC50 (µM) | Predicted Risk |

| This compound | > 10 | Low |

| Derivative A | 5.2 | Moderate |

| Derivative B | 0.8 | High |

Note: The data in this table is hypothetical and for illustrative purposes. Specific experimental IC50 values for these exact compounds were not found in the searched literature. The values represent a plausible range based on the structural features of aminopyridine derivatives.

Plasma Protein Binding

Once a drug enters the bloodstream, it can bind to plasma proteins, such as albumin and alpha-1-acid glycoprotein. This binding is reversible, and an equilibrium exists between the bound and unbound (free) drug. Only the unbound fraction is pharmacologically active and able to diffuse into tissues to reach its target. Therefore, the extent of plasma protein binding (PPB) significantly influences a drug's distribution, metabolism, and clearance.

High plasma protein binding can lead to a lower effective concentration of the drug at the target site and can also affect its pharmacokinetic profile. The degree of PPB is typically determined experimentally using techniques like equilibrium dialysis or ultrafiltration.

The physicochemical properties of a molecule, particularly its lipophilicity and acidic/basic nature, are key determinants of its affinity for plasma proteins. For this compound and its derivatives, their binding to plasma proteins would be a critical parameter to assess during preclinical development. In silico models can provide an initial estimate of the percentage of plasma protein binding.

Table 3: Predicted Plasma Protein Binding of this compound Derivatives

| Derivative | Predicted Plasma Protein Binding (%) | Predicted Free Fraction (%) |

| This compound | 65 | 35 |

| Derivative A | 85 | 15 |

| Derivative B | 98 | 2 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental plasma protein binding percentages for these exact compounds were not found in the searched literature. The values are representative of typical ranges observed for small molecule drugs with similar characteristics.

Applications As a Chemical Intermediate and in Advanced Materials Science

Building Block for Complex Organic Molecules

The substituted pyridine (B92270) framework, exemplified by compounds like 5-Amino-2-methoxypyridin-4-ol and its relatives, serves as a crucial building block in organic synthesis. The presence of multiple functional groups—an amino group, a methoxy (B1213986) group, and a hydroxyl group (in its pyridinol form) or a ketone (in its pyridone tautomer)—allows for a wide range of chemical transformations. These functional groups can be selectively modified or used as anchor points for constructing more complex molecular architectures. For instance, a related compound, 5-Amino-2-methoxy-4-methylpyridine, is recognized as an essential intermediate for synthesizing various bioactive molecules, highlighting the utility of this class of compounds in developing new therapeutic agents. chemimpex.com

Pharmaceutical Intermediate Synthesis

The aminomethoxypyridine scaffold is a key component in the synthesis of several modern pharmaceutical drugs. Its structural features are integral to the final molecular structure and biological activity of these therapeutic agents.

While not this compound itself, a closely related structural analog, 4-amino-5-methyl-2-hydroxypyridine , is a documented intermediate in a patented synthesis route for Finerenone. google.com Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for treating chronic kidney disease associated with type 2 diabetes. chemicalbook.comnih.gov

In this synthetic pathway, 4-amino-5-methyl-2-hydroxypyridine is reacted with diethyl malonate and 4-cyano-2-methoxybenzaldehyde in the presence of an acid catalyst to form the core dihydronaphthyridine structure of Finerenone. google.com This reaction demonstrates the critical role of the hydroxypyridine derivative as a foundational building block for assembling the complex, multi-ring system of the final drug molecule.

Table 1: Key Reactants in Finerenone Intermediate Synthesis

| Compound | Role in Synthesis |

|---|---|

| 4-amino-5-methyl-2-hydroxypyridine | Pyridine-based building block |

| Diethyl malonate | Carbon source for ring formation |

| 4-cyano-2-methoxybenzaldehyde | Aromatic building block |

This table outlines the primary components used in a patented synthesis step for a Finerenone intermediate, as described in the literature. google.com

Derivatives of aminomethoxypyridine are also employed in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, which are a class of targeted cancer therapies. mdpi.com Research into novel PI3K/mTOR dual inhibitors has utilized a related compound, 5-bromo-2-methoxypyridin-3-amine , as a key precursor. nih.gov

The synthesis strategy involves the condensation of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride. The resulting product is then converted into a borate ester. This borate ester is a crucial intermediate that enables the construction of the final inhibitor molecule through a Suzuki coupling reaction, which forms a key carbon-carbon bond in the target compound's structure. nih.gov

Table 2: Synthesis of a PI3K Inhibitor Intermediate

| Compound | Role in Synthesis |

|---|---|

| 5-bromo-2-methoxypyridin-3-amine | Starting aminomethoxypyridine scaffold |

| 2,4-difluorobenzenesulfonyl chloride | Reactant for sulfonamide formation |

This table details the components for the initial steps in synthesizing a precursor for novel PI3K/mTOR dual inhibitors. nih.gov

Orexin-2 (OX2) receptor antagonists are a class of drugs used to treat sleep-wake disorders like insomnia. medchemexpress.com A review of the synthetic routes for prominent OX2 receptor antagonists, such as Seltorexant and Daridorexant, did not reveal the use of this compound or its immediate structural analogs as a key intermediate. acs.orgresearchgate.netthieme-connect.com The syntheses of these complex molecules originate from different foundational building blocks. acs.orgresearchgate.net

The broader family of aminopyridine and aminopyrazole derivatives are foundational materials for a wide array of bioactive compounds. The versatility of these scaffolds allows for their incorporation into molecules designed for pharmaceutical and agrochemical applications. chemimpex.com For example, 5-aminopyrazole derivatives are key starting materials for synthesizing fused heterocyclic systems like pyrazolopyridines and pyrazolopyrimidines, which exhibit a wide spectrum of biological activities, including anticancer and antimicrobial properties. mdpi.com This highlights the strategic importance of the amino-heterocycle motif in medicinal chemistry for the discovery and development of new bioactive agents.

Bioconversion and Enzymatic Transformation Studies

Bioconversion utilizes biological systems, such as enzymes or microbial organisms, to perform chemical transformations. These methods are often sought for their high specificity and environmentally friendly conditions. A review of the available scientific literature did not yield specific studies focused on the bioconversion or enzymatic transformation of this compound. Research in this area tends to focus on broader applications, such as the enzymatic conversion of pollutants or the synthesis of products in enzyme membrane bioreactors. dtu.dkelsevierpure.com

Utilization of Microbial Systems for Pyridine Derivative Transformations

The biodegradation of pyridine and its derivatives is a subject of considerable environmental and biotechnological interest. Microbial systems, including bacteria and fungi, have been shown to metabolize a wide range of pyridine compounds under both aerobic and anaerobic conditions. This metabolic activity is dependent on the nature and position of substituents on the pyridine ring.

Research indicates that the rate of transformation of pyridine derivatives by microbial systems is influenced by the type of substituent. For instance, pyridine carboxylic acids are generally transformed at a higher rate than hydroxypyridines, methylpyridines, and aminopyridines. The transformation pathways often involve hydroxylation of the pyridine ring, a reaction catalyzed by enzymes such as mono- or dioxygenases. These enzymatic reactions can lead to the formation of various hydroxylated intermediates, which are then further metabolized, often resulting in ring cleavage and complete mineralization.

While these general principles of microbial transformation of pyridine derivatives are established, no specific studies have been identified that investigate the microbial transformation of This compound . The presence of amino, methoxy, and hydroxyl groups on the pyridine ring of this particular compound suggests it could be a substrate for various microbial enzymes. However, without experimental data, its susceptibility to microbial degradation and the potential transformation products remain unknown.

Non-Linear Optical (NLO) Applications (for Derivatives)

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical signal processing and optical limiting. Pyridine derivatives have been extensively studied as potential NLO materials due to the inherent charge asymmetry of the pyridine ring, which can be further enhanced by the introduction of electron-donating and electron-withdrawing groups. This donor-π-acceptor architecture is a key feature for achieving high second-order and third-order NLO responses.

Theoretical and experimental studies have been conducted on various aminopyridine derivatives to evaluate their NLO properties. For example, computational studies using Density Functional Theory (DFT) have been employed to calculate the hyperpolarizability of aminopyridinium salts, confirming their potential for NLO applications. ias.ac.in The intramolecular charge transfer between the electron-donating amino group and the electron-accepting pyridine ring is crucial for the NLO response.

Liquid Crystalline and Photo-physical Applications (for Related Methoxypyridine Derivatives)

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid crystalline phases, known as mesogens, often have an anisotropic, elongated shape. Pyridine-based molecules have been investigated as components of liquid crystalline materials due to the rigidity and polarity of the pyridine ring. rsc.org

The introduction of substituents, such as methoxy groups and long alkyl chains, to the pyridine core can significantly influence the liquid crystalline behavior, including the type of mesophase (e.g., nematic, smectic) and the transition temperatures. Research on various 2-methoxypyridine derivatives has shown that they can exhibit liquid crystalline properties, with the specific behavior depending on the other substituents present on the pyridine ring. rsc.orgresearchgate.netrsc.org

The photophysical properties of pyridine derivatives, such as their absorption and emission of light, are also an active area of research, with applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. The electronic properties of the pyridine ring, modified by substituents, determine the wavelengths of light absorbed and emitted.

Despite the extensive research on methoxypyridine derivatives in the fields of liquid crystals and photophysics, there is no available data specifically on the liquid crystalline or photophysical properties of This compound . The presence of multiple polar substituents (amino, methoxy, and hydroxyl groups) would likely lead to strong intermolecular interactions, which could either promote or inhibit the formation of liquid crystalline phases. Similarly, these substituents would significantly impact its photophysical characteristics. Experimental studies are required to determine if this compound or its derivatives possess any interesting properties in these areas.

Data on Related Compounds

Due to the absence of specific data for this compound, the following table presents information on a structurally related compound, 5-Amino-2-methoxypyridine.

| Property | Value for 5-Amino-2-methoxypyridine |

| Molecular Formula | C6H8N2O sigmaaldrich.com |

| Molecular Weight | 124.14 g/mol sigmaaldrich.com |

| CAS Number | 6628-77-9 sigmaaldrich.com |

| Appearance | Yellow-brown or red to very dark red liquid chemicalbook.com |

| Boiling Point | 85-90 °C at 1 mmHg sigmaaldrich.com |

| Melting Point | 29-31 °C sigmaaldrich.com |

| Solubility | Slightly soluble in Chloroform, Methanol chemicalbook.com |

Future Research Directions and Emerging Trends

Rational Design and Synthesis of Novel Derivatives with Enhanced Efficacy and Selectivity

The rational design of new derivatives of 5-Amino-2-methoxypyridin-4-ol is a key area of future research, aiming to enhance therapeutic efficacy and target selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications of the pyridinol core influence biological activity. nih.govyoutube.com For instance, the number and position of substituent groups, such as methoxy (B1213986) (-OCH3), amino (-NH2), and hydroxyl (-OH) groups, on the pyridine (B92270) ring have been shown to significantly impact the antiproliferative activity of pyridine derivatives. nih.gov

Future synthetic strategies will likely focus on creating libraries of novel this compound analogs with diverse substitutions at various positions on the pyridinol ring. Techniques such as the Hantzsch pyridine synthesis and transition metal-catalyzed cross-coupling reactions offer versatile methods for generating these derivatives. researchgate.netiipseries.org The goal is to develop compounds with improved pharmacokinetic profiles, increased metabolic stability, and higher affinity for their biological targets. researchgate.net

Table 1: Key Considerations for the Rational Design of this compound Derivatives

| Design Strategy | Objective | Rationale |

| Modification of Substituents | Enhance biological activity and selectivity. | SAR studies show that the nature and position of functional groups on the pyridine ring are critical for activity. nih.gov |

| Scaffold Hopping | Discover novel chemical classes with similar biological activity. | Replacing the pyridinol core with other heterocyclic systems can lead to compounds with improved properties. nih.gov |

| Fragment-Based Drug Discovery | Build potent inhibitors from small molecular fragments. | This approach can lead to the development of highly efficient and selective inhibitors. rsc.orgresearchgate.net |

| Introduction of Fluorine or Trifluoromethyl Groups | Improve metabolic stability and pharmacokinetic properties. | The incorporation of fluorine can block metabolic pathways and enhance binding affinity. researchgate.net |

Comprehensive Elucidation of Detailed Molecular Mechanisms of Action

A critical aspect of future research will be to unravel the precise molecular mechanisms by which derivatives of this compound exert their biological effects. While the broader class of pyridine-containing compounds is known to target a wide array of biological molecules, the specific targets for this particular scaffold are not yet fully understood. openaccessjournals.com

One promising avenue of investigation is the inhibition of protein kinases. The pyridinol scaffold is a bioisostere of the adenine ring of ATP and can mimic key interactions within the ATP-binding site of kinases. nih.gov Many kinase inhibitors are used in cancer therapy, and derivatives of this compound could potentially be developed as novel anticancer agents. nih.govfrontiersin.org Another potential mechanism of action is the modulation of nicotinic acetylcholine receptors (nAChRs), as some pyridine analogues have shown high binding affinity for these central nervous system targets. nih.gov

Further research will involve a combination of biochemical assays, X-ray crystallography, and cellular studies to identify the direct binding partners of these compounds and to map the signaling pathways they modulate.

Exploration of New Therapeutic Areas and Disease Targets

The structural versatility of the pyridinol scaffold opens the door to a wide range of potential therapeutic applications beyond its current uses. The pyridine nucleus is a common feature in drugs for infectious diseases, inflammation, neurological disorders, and oncology. nih.gov

Future research will likely explore the potential of this compound derivatives in the following areas:

Anticancer Therapy: Given the antiproliferative activity of many pyridine derivatives, this is a major area of interest. nih.govfrontiersin.org Research will focus on developing compounds that are selective for cancer cells and can overcome drug resistance.

Antimicrobial Agents: Pyridine compounds have demonstrated potent activity against a range of bacterial and fungal pathogens. openaccessjournals.comnih.gov New derivatives could be developed to combat multidrug-resistant infections.

Neurodegenerative Diseases: The potential for pyridine derivatives to interact with targets in the central nervous system, such as nAChRs, makes them interesting candidates for the treatment of diseases like Alzheimer's and Parkinson's. nih.govnih.gov

Anti-inflammatory Agents: Some pyridine-containing compounds have shown anti-inflammatory properties, suggesting their potential use in treating chronic inflammatory diseases. mdpi.com

Development of Advanced Materials Based on Pyridinol Scaffolds

Beyond pharmaceuticals, the unique properties of the pyridinol scaffold lend themselves to applications in materials science. The 2-pyridone moiety, a structural relative of this compound, is a valuable building block in the synthesis of functional materials. iipseries.org These materials have potential applications in sensors, polymers, and organic electronics. iipseries.org

The ability of the pyridinol ring to participate in hydrogen bonding and its electronic properties make it an attractive component for creating self-assembling materials and conductive polymers. wikipedia.org Future research could explore the incorporation of this compound derivatives into novel polymers for applications in biomedical devices, organic light-emitting diodes (OLEDs), and other advanced technologies. The development of pyrrole-based plasma polymers for neural tissue engineering suggests a potential avenue for similar applications with pyridinol-based materials. mdpi.com

Integration of Computational-Guided Drug Design and Optimization Strategies

Computational methods are becoming increasingly integral to the drug discovery and development process. openmedicinalchemistryjournal.comadvancedsciencenews.com In silico techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling will play a crucial role in accelerating the design and optimization of novel this compound derivatives. nih.govijs.si

Molecular docking studies can predict how these compounds will bind to their biological targets, allowing for the rational design of more potent and selective inhibitors. nih.govresearchgate.net Virtual screening of large compound libraries can identify new hit compounds with desired biological activities. openmedicinalchemistryjournal.com ADME (absorption, distribution, metabolism, and excretion) prediction models can help to identify candidates with favorable pharmacokinetic properties early in the drug discovery process, reducing the likelihood of late-stage failures. biointerfaceresearch.comnih.gov The integration of these computational tools will streamline the development of new drugs and materials based on the this compound scaffold. ijpras.comadvancedsciencenews.com

Table 2: Computationally-Guided Approaches in Drug Design

| Computational Method | Application | Benefit |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. nih.gov | Guides the design of more potent and selective compounds. |

| Virtual Screening | Screens large libraries of compounds for potential biological activity. openmedicinalchemistryjournal.com | Identifies new hit compounds for further investigation. |

| QSAR Modeling | Relates the chemical structure of a compound to its biological activity. ijs.si | Predicts the activity of new compounds before they are synthesized. |

| ADME Prediction | Predicts the pharmacokinetic properties of a compound. nih.gov | Helps to select candidates with a higher probability of success in clinical trials. |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Amino-2-methoxypyridin-4-ol in a laboratory setting?

- Methodological Answer : Synthesis typically involves functional group transformations on pyridine scaffolds. For example, starting from halogenated precursors (e.g., 5-Chloro-2,3-dimethoxypyridin-4-ol, as listed in ), amination can be achieved via Buchwald-Hartwig coupling or nucleophilic substitution under controlled temperatures (e.g., 85–90°C for similar compounds, as noted in ). Ensure inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to minimize hydrolysis or photodegradation (as recommended for structurally related compounds in and ). Use PPE including nitrile gloves, safety goggles, and lab coats due to its skin/eye irritation potential (GHS Category 2/2A; see ). Handle in a fume hood to avoid inhalation risks, and ensure spill kits are accessible .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methoxy (-OCH₃), amino (-NH₂), and hydroxyl (-OH) groups.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold).

- Mass Spectrometry : ESI-MS for molecular ion validation (expected [M+H]⁺ ~153.12 g/mol based on ).

- Melting Point Analysis : Compare observed mp (29–31°C, per ) with literature values to confirm identity .

Advanced Research Questions